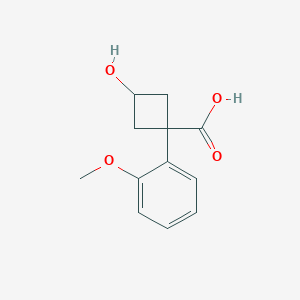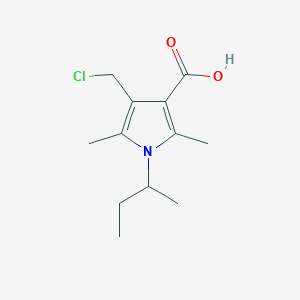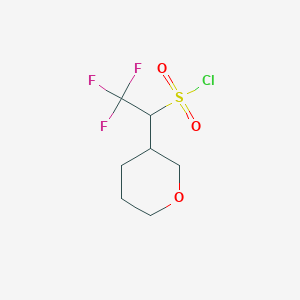![molecular formula C11H14N2S B15261777 4-{[3-(Methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B15261777.png)
4-{[3-(Methylsulfanyl)propyl]amino}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(Methylsulfanyl)propyl]amino}benzonitrile is an organic compound with the molecular formula C11H14N2S. It is characterized by the presence of a benzonitrile group attached to an amino group, which is further linked to a propyl chain with a methylsulfanyl substituent. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Methylsulfanyl)propyl]amino}benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 3-(methylsulfanyl)propylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Methylsulfanyl)propyl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various alkylating or acylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: N-substituted derivatives.
Scientific Research Applications
4-{[3-(Methylsulfanyl)propyl]amino}benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[3-(Methylsulfanyl)propyl]amino}benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile and amino groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-{[3-(Methylsulfanyl)propyl]amino}benzamide: Similar structure but with an amide group instead of a nitrile.
4-{[3-(Methylsulfanyl)propyl]amino}benzoic acid: Contains a carboxylic acid group instead of a nitrile.
4-{[3-(Methylsulfanyl)propyl]amino}benzaldehyde: Features an aldehyde group in place of the nitrile.
Uniqueness
4-{[3-(Methylsulfanyl)propyl]amino}benzonitrile is unique due to the combination of its nitrile group and the methylsulfanyl substituent, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14N2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
4-(3-methylsulfanylpropylamino)benzonitrile |
InChI |
InChI=1S/C11H14N2S/c1-14-8-2-7-13-11-5-3-10(9-12)4-6-11/h3-6,13H,2,7-8H2,1H3 |
InChI Key |
BRCSGKDNWMWJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCNC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



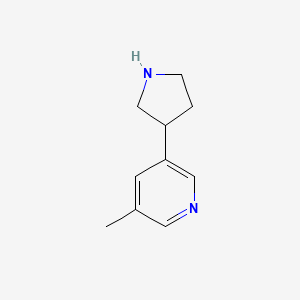

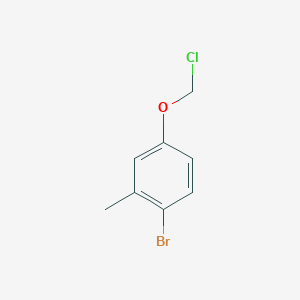
![1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B15261718.png)

![6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B15261746.png)
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B15261758.png)
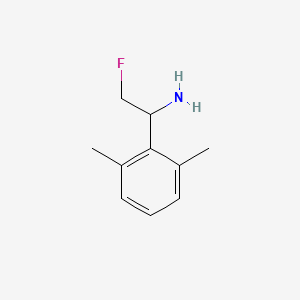
![N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide](/img/structure/B15261774.png)

